molecular formula C9H6BrNO B1446597 4-Bromoisoquinolin-7-ol CAS No. 1783631-45-7

4-Bromoisoquinolin-7-ol

Cat. No.: B1446597
CAS No.: 1783631-45-7
M. Wt: 224.05 g/mol
InChI Key: DWNWBRUGWWTJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 4th position and a hydroxyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-7-ol typically involves the bromination of isoquinolin-7-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as palladium (Pd) or copper (Cu) salts. The reaction is usually carried out in an organic solvent like acetonitrile (MeCN) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoquinolin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted isoquinolines.

    Oxidation Reactions: Formation of isoquinoline quinones.

    Reduction Reactions: Formation of dihydroisoquinolines.

Scientific Research Applications

4-Bromoisoquinolin-7-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-Bromoisoquinolin-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Biological Activity

4-Bromoisoquinolin-7-ol is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 7-position of the isoquinoline structure. This unique configuration contributes to its reactivity and biological activity. The compound can be represented by the following chemical structure:

C9H6BrNO\text{C}_9\text{H}_6\text{Br}\text{N}\text{O}

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and hydroxyl group are crucial for its binding affinity to specific enzymes and receptors, influencing several biochemical pathways. Current research indicates that it may act as an inhibitor or modulator of key enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MV-4-11 (Leukemia)1.19Induction of apoptosis
MOLM-13 (Leukemia)1.00Cell cycle arrest at G1 phase
A549 (Lung Cancer)2.5Activation of caspase pathways

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of isoquinoline, including this compound, evaluated their inhibitory effects on MYLK4, a kinase implicated in cancer progression. The results indicated that this compound showed promising inhibitory activity with an IC50 value comparable to established inhibitors .
  • Antimicrobial Efficacy : Another case study explored the antimicrobial efficacy of various isoquinoline derivatives, including this compound, against resistant strains of bacteria. The findings suggested that modifications at specific positions could enhance antibacterial activity, paving the way for new antibiotic formulations .
  • Mechanistic Insights : Research investigating the cellular mechanisms revealed that treatment with this compound led to significant changes in gene expression related to apoptosis and cell cycle regulation in cancer cells, underscoring its potential as a therapeutic agent .

Properties

IUPAC Name

4-bromoisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNWBRUGWWTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromoisoquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
4-Bromoisoquinolin-7-ol
Reactant of Route 3
Reactant of Route 3
4-Bromoisoquinolin-7-ol
Reactant of Route 4
4-Bromoisoquinolin-7-ol
Reactant of Route 5
4-Bromoisoquinolin-7-ol
Reactant of Route 6
4-Bromoisoquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.